![molecular formula C13H19NO6 B14044231 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-](/img/structure/B14044231.png)
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-7-azaspiro[44]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)- is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[44]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)- typically involves multiple stepsCommon reagents used in these reactions include tert-butyl esters and various protecting groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of carbonyl groups can produce alcohols .
Scientific Research Applications
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed bioactivity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 1,1-dimethylethyl ester
- 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
Uniqueness
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)- stands out due to its unique spirocyclic structure and the presence of multiple functional groups.
Properties
Molecular Formula |
C13H19NO6 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
tert-butyl (5S,8S)-8-(hydroxymethyl)-2,6-dioxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C13H19NO6/c1-12(2,3)20-11(18)14-8(7-15)6-13(10(14)17)5-4-9(16)19-13/h8,15H,4-7H2,1-3H3/t8-,13-/m0/s1 |
InChI Key |
JPWFFBGTARTZJZ-SDBXPKJASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@]2(C1=O)CCC(=O)O2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2(C1=O)CCC(=O)O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (3S)-3-(2-oxo-1,2-dihydro-3H-imidazo[4,5-B]pyridin-3-YL)pyrrolidine-1-carboxylate](/img/structure/B14044150.png)



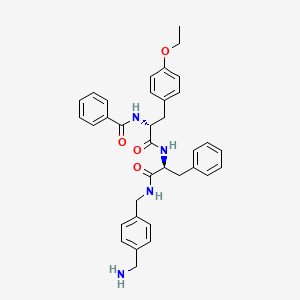
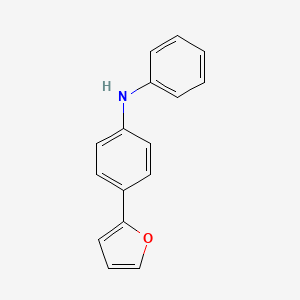
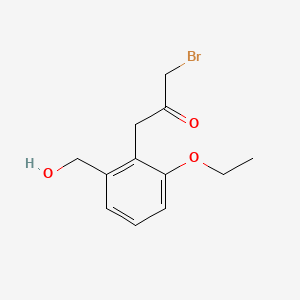
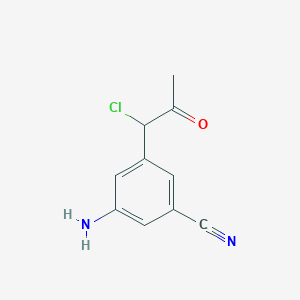
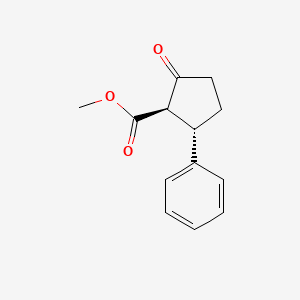
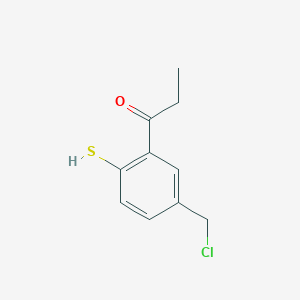
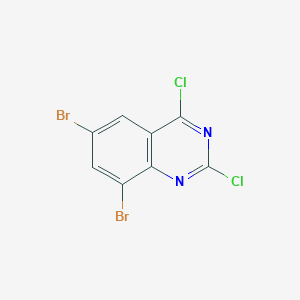
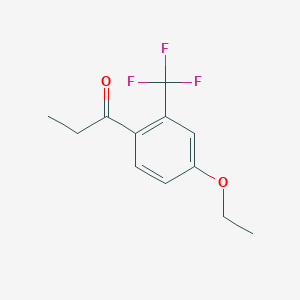
![Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)
![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)
